molecular formula C8H8ClNO3 B2930585 methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 2445791-08-0

methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B2930585
CAS No.: 2445791-08-0
M. Wt: 201.61
InChI Key: KOTSUCPNMNCHPW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a 2-pyridone core substituted with a methyl ester group at position 3, a chlorine atom at position 4, and a methyl group at position 4. The electron-withdrawing chloro and ester groups enhance its electrophilic character, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-4-3-5(9)6(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTSUCPNMNCHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445791-08-0
Record name methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physical and chemical properties of methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate and related compounds, based on substituent variations and available

Compound Name (Substituents) Melting Point (°C) Yield (%) Key Functional Groups Applications/Reactivity Notes Reference ID
This compound Not reported Not reported Cl (C4), CH3 (C6), COOCH3 (C3) Intermediate for pharmaceuticals/agrochemicals; potential bioactivity inferred from analogs
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Not reported 95% purity Cl (C4), CH3 (C6), COOCH2CH3 (C3) Commercial availability as a building block for drug synthesis
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) 150–152 60 Benzyl (N1), 2-hydroxybenzoyl (C5) Studied for decarboxylation reactivity; hydroxyl group critical for reaction
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (8) 115–117 73 Benzyl (N1), 2-hydroxybenzoyl (C5) Lower melting point vs. methyl analog (7); decarboxylated under Krapcho conditions
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (ETFPMOC) Not reported Not reported CF3 (C6), COOCH2CH3 (C3) Intermediate for trifluoromethylated agrochemicals/pharmaceuticals
Ethyl 6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (A6) Not reported Not reported Thiol-imidazole (C6), 4-methoxyphenyl (C4) Anti-breast cancer activity (docking studies with MCF-7)

Key Observations:

Substituent Effects on Reactivity :

  • The presence of electron-withdrawing groups (Cl, CF3) at C4 or C6 increases electrophilicity, facilitating nucleophilic substitution or decarboxylation. For example, compounds like ETFPMOC (with CF3) are used in fluorinated agrochemicals due to enhanced stability and bioactivity .
  • Ester Group Variations : Methyl esters (e.g., compound 7) exhibit higher melting points (150–152°C) compared to ethyl analogs (115–117°C), likely due to reduced steric hindrance and stronger intermolecular interactions .

Decarboxylation Mechanisms :

  • Methyl and ethyl esters of 2-pyridone-3-carboxylates undergo Krapcho decarboxylation in the presence of K2CO3, driven by electron-withdrawing groups in the β-position. For instance, compound 8 yielded a 30% decarboxylated product under optimized conditions .
  • The hydroxyl group at C5 (e.g., in compound 7) is critical for decarboxylation; its absence or protection (e.g., methoxy substitution) halts the reaction .

Biological Activity :

  • Analogs with bulky aromatic substituents (e.g., benzyl, methoxyphenyl) demonstrate enhanced bioactivity. Compound A6 showed anti-breast cancer activity via docking studies with MCF-7 receptors, attributed to its thiol-imidazole and methoxyphenyl groups .

Biological Activity

Methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (often referred to as the methyl derivative of 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C₈H₈ClN₁O₃
  • Molecular Weight : 189.60 g/mol
  • CAS Number : 32691792
  • IUPAC Name : Methyl 4-chloro-2-hydroxy-6-methylnicotinate

Antiviral Activity

Research has demonstrated that dihydropyridine derivatives exhibit notable antiviral properties. Methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine has been evaluated for its efficacy against various viral strains:

  • Mechanism of Action : The compound acts by inhibiting viral replication through interference with viral enzyme functions.
  • Case Studies :
    • In a study investigating antiviral agents against the Tobacco Mosaic Virus (TMV), certain derivatives showed significant activity with curative effects exceeding 50% at concentrations around 500 μg/mL .
    • Another study reported that related compounds exhibited a reduction in viral titers against rotavirus and adenovirus strains, highlighting the potential of dihydropyridine derivatives in antiviral applications .

Antibacterial Activity

The antibacterial properties of methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine have also been explored:

  • Efficacy Against Bacterial Strains : Various derivatives have shown activity against Gram-positive and Gram-negative bacteria.
  • Research Findings : A review highlighted that certain dihydropyridine derivatives possess significant antibacterial activity, making them candidates for developing new antimicrobial agents .

Antitumor Activity

Emerging evidence suggests that dihydropyridine compounds may have antitumor properties:

  • Mechanism : These compounds may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
  • Research Insights : Some studies have indicated that structural modifications in dihydropyridines can enhance their cytotoxic effects against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine:

Substituent Effect on Activity
Chlorine at position 4Enhances antiviral and antibacterial activity
Methyl at position 6Increases solubility and bioavailability
Carboxylate groupEssential for interaction with biological targets

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